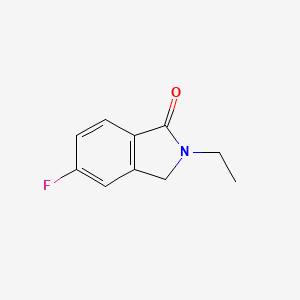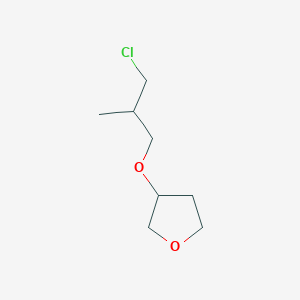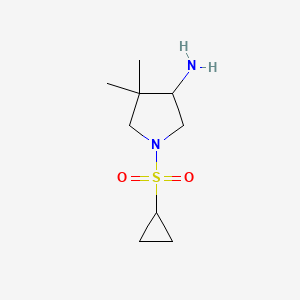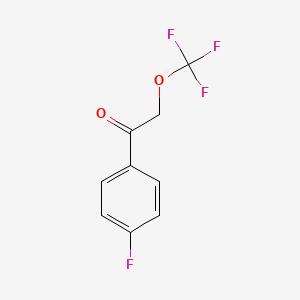
4-Amino-3,3-dimethyl-N-propylpyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3,3-dimethyl-N-propylpyrrolidine-1-carboxamide is a chemical compound with the molecular formula C₁₀H₂₁N₃O and a molecular weight of 199.29 g/mol . This compound is a pyrrolidine derivative, which is a class of organic compounds characterized by a five-membered nitrogen-containing ring. Pyrrolidine derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,3-dimethyl-N-propylpyrrolidine-1-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 3,3-dimethylpyrrolidine with propylamine and a suitable carboxylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require the presence of catalysts or reagents like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-Amino-3,3-dimethyl-N-propylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while substitution reactions can produce various N-substituted derivatives.
科学的研究の応用
4-Amino-3,3-dimethyl-N-propylpyrrolidine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4-Amino-3,3-dimethyl-N-propylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use. For example, in medicinal applications, it may interact with specific proteins or enzymes involved in disease pathways .
類似化合物との比較
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring compound.
N-Methylpyrrolidine: A methyl-substituted pyrrolidine derivative.
N-Propylpyrrolidine: A propyl-substituted pyrrolidine derivative.
Uniqueness
4-Amino-3,3-dimethyl-N-propylpyrrolidine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group and the carboxamide functionality allows for diverse chemical reactivity and potential biological activities that may not be observed in simpler pyrrolidine derivatives .
特性
分子式 |
C10H21N3O |
|---|---|
分子量 |
199.29 g/mol |
IUPAC名 |
4-amino-3,3-dimethyl-N-propylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C10H21N3O/c1-4-5-12-9(14)13-6-8(11)10(2,3)7-13/h8H,4-7,11H2,1-3H3,(H,12,14) |
InChIキー |
IPPDSXTVIUBXHP-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)N1CC(C(C1)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(Aminomethyl)cyclohexyl]ethan-1-one](/img/structure/B13171984.png)



![2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal](/img/structure/B13172013.png)
![Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]propanoate](/img/structure/B13172016.png)


![1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonamide](/img/structure/B13172027.png)
![Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13172049.png)


![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-7-amine](/img/structure/B13172078.png)
